molecular formula C19H22ClNO2S B11982340 4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride

4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride

Cat. No.: B11982340
M. Wt: 363.9 g/mol
InChI Key: ZKHQQRXFASCJPC-UHFFFAOYSA-N
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Description

4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride is a synthetic organic compound that belongs to the class of dibenzo(b,e)thiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride typically involves multiple steps, including the formation of the dibenzo(b,e)thiepin core and subsequent functionalization. Common synthetic routes may include:

    Formation of the dibenzo(b,e)thiepin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylaminobutoxy group: This step may involve nucleophilic substitution reactions using 4-methylaminobutanol and appropriate leaving groups.

    Hydrochloride formation: The final step often involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of functional groups to their oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can

Properties

Molecular Formula

C19H22ClNO2S

Molecular Weight

363.9 g/mol

IUPAC Name

4-[4-(methylamino)butoxy]-6H-benzo[c][1]benzothiepin-11-one;hydrochloride

InChI

InChI=1S/C19H21NO2S.ClH/c1-20-11-4-5-12-22-17-10-6-9-16-18(21)15-8-3-2-7-14(15)13-23-19(16)17;/h2-3,6-10,20H,4-5,11-13H2,1H3;1H

InChI Key

ZKHQQRXFASCJPC-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CC=CC2=C1SCC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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